![molecular formula C21H23N3O3S2 B2822913 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 950396-46-0](/img/structure/B2822913.png)
2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Description
2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Biological Activity
The compound 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic molecule belonging to the imidazole derivative class. Its unique structural features, including an imidazole ring, benzenesulfonyl group, and sulfanyl linkage, suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C18H17N3O3S2, with a molecular weight of approximately 387.5 g/mol. The structure includes:
- Imidazole Ring : Known for diverse biological activities.
- Benzenesulfonyl Group : Enhances solubility and reactivity.
- Sulfanyl Linkage : May contribute to biological interactions.
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Antimicrobial Activity : Imidazole derivatives are often evaluated for their effectiveness against bacteria and fungi.
- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(benzenesulfonyl)-1H-imidazole | Lacks acetamide; simpler structure | Anticancer activity reported |
2-(methylthio)benzamide | Contains thioether instead of sulfanyl | Antimicrobial properties |
1H-imidazole-4-sulfonamide | Similar imidazole core; lacks additional substituents | Potential anti-inflammatory effects |
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. It may inhibit the activity of enzymes involved in cell division or inflammatory responses, leading to its observed biological effects.
Proposed Mechanisms:
- Enzyme Inhibition : Binding to active sites on enzymes could prevent substrate interaction.
- Receptor Modulation : Altering receptor activity may affect signaling pathways related to inflammation or cell growth.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of similar imidazole derivatives:
- Anticancer Studies : A study evaluated the anticancer effects of imidazole derivatives on various cancer cell lines, demonstrating significant cytotoxicity against breast and renal cancer cells through apoptosis induction mechanisms .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy that warrants further exploration.
- Anti-inflammatory Research : Investigations into the anti-inflammatory potential indicated that certain derivatives could inhibit nitric oxide production in lipopolysaccharide-induced macrophages, implicating their role in inflammatory response modulation .
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14(2)22-18(25)13-28-20-21(29(26,27)17-7-5-4-6-8-17)24-19(23-20)16-11-9-15(3)10-12-16/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKLPBSAFZTCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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